REACTION_CXSMILES
|
Br[C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[C:9]1([C:2]2[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
143.68 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1O
|
Name
|
|
Quantity
|
156 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
tetrakistriphenylphosphine palladium (0)
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 liter round bottom flask equipped with a nitrogen inlet and a condenser
|
Type
|
ADDITION
|
Details
|
was introduced 25 gm
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a period of 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a solid precipitate
|
Type
|
FILTRATION
|
Details
|
Upon filtration there
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |